molecular formula C22H28N2O7 B11157213 N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucine

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucine

Cat. No.: B11157213
M. Wt: 432.5 g/mol
InChI Key: JIYZDAQMUUEUEA-MRXNPFEDSA-N
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Description

2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-4-METHYLPENTANOIC ACID typically involves multiple steps. One common method starts with the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This intermediate is then reacted with various sodium azides to form the desired product .

Industrial Production Methods

the principles of green chemistry, such as using green solvents and catalysts, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase (COX), thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Dicoumarol: A naturally occurring anticoagulant.

    Coumarin: The parent compound with various biological activities.

Uniqueness

What sets 2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-4-METHYLPENTANOIC ACID apart is its unique structure, which allows for a wide range of chemical modifications and applications. Its combination of hydroxyl, amide, and chromenyl groups provides multiple sites for chemical reactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

(2R)-2-[[2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C22H28N2O7/c1-11(2)9-16(21(28)29)24-19(27)10-23-18(26)8-6-15-12(3)14-5-7-17(25)13(4)20(14)31-22(15)30/h5,7,11,16,25H,6,8-10H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-/m1/s1

InChI Key

JIYZDAQMUUEUEA-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)N[C@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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